2,4-Dioxo-6-phenylhexanoic acid
Description
Properties
CAS No. |
64165-16-8 |
|---|---|
Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
2,4-dioxo-6-phenylhexanoic acid |
InChI |
InChI=1S/C12H12O4/c13-10(8-11(14)12(15)16)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,15,16) |
InChI Key |
IIISQTZDBAGFRK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)CC(=O)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)CC(=O)C(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
2,4-Dioxo-6-phenylhexanoic acid features two carbonyl (oxo) groups at the 2- and 4-positions of a hexanoic acid backbone. Its molecular weight is approximately 220.22 g/mol. The presence of these functional groups significantly influences its chemical behavior and biological activity, making it a versatile compound in organic synthesis and drug development.
Pharmaceutical Applications
Enzyme Inhibition
One of the primary applications of this compound is as an enzyme inhibitor. Research indicates that compounds with a diketone structure, similar to this acid, can effectively inhibit various enzymes involved in metabolic pathways. For instance, studies have shown that diketone derivatives can serve as potent inhibitors of the influenza virus polymerase complex, which is crucial for viral replication . The structure-activity relationship (SAR) of these compounds has been explored to optimize their inhibitory effects against specific enzymes.
Case Study: Influenza Virus Inhibition
A study investigated a series of diketone compounds for their ability to inhibit the influenza virus polymerase. Among these, this compound demonstrated significant inhibitory activity with an IC50 value comparable to established antiviral agents . This highlights its potential as a candidate for developing new antiviral drugs.
Agricultural Applications
Herbicide Development
The compound's unique structure allows it to interact with various biological systems, making it a candidate for herbicide formulation. Its ability to disrupt metabolic processes in plants can be harnessed to develop selective herbicides that target specific weed species without harming crops.
Biochemical Interactions
Research into the biochemical interactions of this compound has revealed its potential as a chelating agent for metal ions in enzymatic reactions. This property is particularly relevant for designing inhibitors that require metal ion coordination for their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
(a) 2-Oxo-4-phenylbutanoic Acid (CAS 710-11-2)
- Molecular Formula : C₁₀H₁₀O₃
- Mass : ~178.18 g/mol
- Differences :
- Shorter carbon chain (4 carbons vs. 6 in the target compound).
- Single ketone group at position 2.
- Implications : Reduced steric hindrance and lower molecular weight may enhance solubility in polar solvents compared to the target compound.
(b) 5-Acetamido-2,4-dioxo-6-phenylhexanoic Acid
- Molecular Formula: C₁₄H₁₅NO₅
- Mass : ~277.27 g/mol
- Differences :
- Acetamido (-NHCOCH₃) substituent at position 5.
- Additional nitrogen atom alters electronic properties.
Chain Length and Substituent Position
(a) 2,6-Dioxo-6-phenylhexanoic Acid (CAS not specified)
- Molecular Formula : C₁₂H₁₂O₄
- Mass : 220.224 g/mol
- Differences :
- Ketone groups at positions 2 and 6 (vs. 2 and 4 in the target compound).
- The terminal phenyl group is adjacent to the ketone at position 6.
- Implications : Altered electronic conjugation between the phenyl ring and ketones, affecting UV absorption and reactivity in cyclization reactions.
(b) (4S,5S)-5-Amino-4-hydroxy-6-phenylhexanoic Acid
- Molecular Formula: C₁₂H₁₇NO₃
- Mass : 235.27 g/mol
- Differences: Hydroxyl (-OH) and amino (-NH₂) groups replace ketones at positions 4 and 5. Stereochemistry (4S,5S) introduces chiral centers.
- Implications: Potential for enantioselective interactions in biological systems, contrasting with the non-chiral target compound.
Aromatic and Conjugation Modifications
(a) 2-Hydroxy-6-oxo-6-(2-hydroxyphenyl)hexa-2,4-dienoic Acid (CAS 133587-38-9)
- Molecular Formula : C₁₂H₁₀O₅
- Mass : 234.21 g/mol
- Differences :
- Conjugated diene system (positions 2–4) and hydroxylated phenyl ring.
- Additional carboxylic acid group.
- Implications : Extended conjugation increases UV activity and acidity (pKa ~2–3), making it suitable for photochemical studies.
(b) 3-(4-Methylphenyl)-2-oxopropanoic Acid (CAS 38335-22-7)
- Molecular Formula : C₁₀H₁₀O₃
- Mass : 178.18 g/mol
- Differences :
- Methyl-substituted phenyl ring and shorter chain (3 carbons).
- Implications : Enhanced lipophilicity compared to the target compound, favoring membrane permeability in drug design.
Comparative Data Table
Q & A
Q. What statistical approaches are recommended for analyzing variability in synthetic yields of this compound across different catalysts?
- Methodology : Apply one-way ANOVA with post-hoc Tukey tests to compare yields from palladium-, copper-, or enzyme-catalyzed routes. Include reaction temperature, solvent polarity, and catalyst loading as covariates. Report confidence intervals (95%) and effect sizes to identify optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
